2-Nitro-5-(propylthio)aniline

Overview

Description

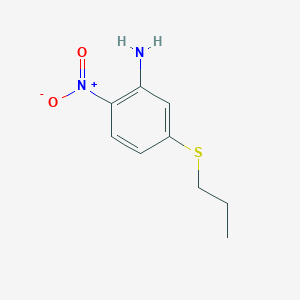

2-Nitro-5-(propylthio)aniline (CAS No. 57780-75-3) is a nitro-substituted aniline derivative with a propylthio (-S-CH₂CH₂CH₃) group at the 5-position of the aromatic ring. Its molecular formula is inferred as C₉H₁₂N₂O₂S (based on structural analogs like 2-Nitro-4-(propylthio)aniline ), with a molecular weight of 212.27 g/mol. This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly related to antiparasitic agents like albendazole and mebendazole . The nitro group (-NO₂) and thioether (-S-) substituents contribute to its electronic and steric properties, influencing reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-5-(propylthio)aniline can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-nitroaniline with 1-propanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like water or ethylene glycol and requires heating for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(propylthio)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Reduction: 2-Amino-5-(propylthio)aniline.

Oxidation: 2-Nitro-5-(propylsulfinyl)aniline or 2-Nitro-5-(propylsulfonyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Nitro-5-(propylthio)aniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical reactions makes it valuable in creating more complex molecules. For example, it can be transformed into other nitroaniline derivatives through electrophilic substitution reactions or reduction processes .

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Aromatic conditions, catalyst | Various substituted anilines |

| Reduction | Hydrogenation, Pd/C catalyst | 5-(propylthio)aniline |

| Nucleophilic Substitution | Base-catalyzed reactions | Thiol derivatives |

Biological Applications

Metabolite of Albendazole

this compound is known as a metabolite of albendazole, an anthelmintic drug used to treat parasitic infections. Research has focused on its biological activity and potential therapeutic applications against various parasites. Studies indicate that this compound may enhance the efficacy of albendazole by contributing to its pharmacological effects in vivo .

Case Study: Anthelmintic Activity

In a study involving cattle and sheep, the metabolization of albendazole into this compound was observed to correlate with improved outcomes against gastrointestinal parasites. The compound exhibited significant activity against resistant strains of parasites when administered alongside albendazole, indicating its potential as a co-treatment agent .

Industrial Applications

Dyes and Pigments Production

The compound is also utilized in the industrial sector for producing dyes and pigments. Its structural properties allow it to impart specific colors when incorporated into dye formulations. The synthesis routes for these dyes often leverage the reactivity of the nitro group and the propylthio moiety .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for synthetic dyes |

| Chemical Intermediates | Serves as a building block for other chemicals |

Mechanism of Action

The mechanism of action of 2-Nitro-5-(propylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Positional Isomers of Nitroaniline

2-Nitroaniline (o-Nitroaniline)

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Melting Point : 70–74°C

- Applications : Used as a precursor in dye synthesis and analytical standards .

- Key Difference : The absence of a sulfur-containing substituent reduces its polarity compared to 2-Nitro-5-(propylthio)aniline.

4-Nitroaniline (p-Nitroaniline)

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Applications : Widely used in polymer and azo dye production.

- Key Difference : The para-substituted nitro group enhances resonance stabilization, increasing thermal stability compared to ortho-substituted analogs.

Structural Analogs with Thioether Substituents

2-Nitro-4-(propylthio)aniline

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- LogP : 3.09 (indicative of moderate hydrophobicity)

- Applications : Analyzed via reverse-phase HPLC, demonstrating utility in analytical chemistry .

4-(5-(Propylthio)-1,3,4-oxadiazol-2-yl)aniline (8c)

- Molecular Formula : C₁₁H₁₄N₄OS

- Molecular Weight : 236.9 g/mol (LC-MS data)

- Melting Point : 105.1–106.8°C

- Key Difference : The oxadiazole ring introduces additional hydrogen-bonding sites, enhancing thermal stability (higher mp) compared to this compound.

Heterocyclic Nitro Derivatives

5-Morpholinopyridin-2-amine

- Structure : Features a pyridine core with morpholine and amine substituents.

- Synthesis : Similar nitration strategies are employed, but the pyridine ring confers distinct electronic properties .

- Applications : Used in medicinal chemistry for kinase inhibitor development.

2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine

- Key Feature : A complex nitro-pyridine derivative with piperidine substituents.

- 1H NMR Data : δ 1.56 (m, 6H), 3.49 (d, 4H), 7.30–8.26 (aromatic protons) .

- Key Difference : The bicyclic amine substituents increase steric bulk, reducing solubility in polar solvents compared to this compound.

Data Table: Comparative Analysis

Research Findings and Trends

Substituent Position Effects :

- The 5-position propylthio group in this compound likely enhances lipophilicity (LogP ~3) compared to unsubstituted nitroanilines, favoring membrane permeability in pharmaceutical contexts .

- Oxadiazole-containing analogs (e.g., compound 8c) exhibit higher melting points due to rigid heterocyclic cores .

Synthetic Challenges :

- Nitro groups in ortho positions (as in 2-Nitroaniline) can sterically hinder reactions, whereas para-substituted analogs (e.g., 4-Nitroaniline) allow more efficient resonance stabilization .

Analytical Utility :

- Reverse-phase HPLC methods developed for 2-Nitro-4-(propylthio)aniline suggest applicability to the 5-isomer, with retention times influenced by substituent orientation.

Biological Activity

2-Nitro-5-(propylthio)aniline (CAS No. 57780-75-3) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed examination of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and applications in various studies.

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- Structure : The compound features a nitro group and a propylthio substituent on an aniline ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways in organisms. For instance, it may interact with acetylcholinesterase, an enzyme critical for neurotransmission .

- Antiparasitic Activity : Similar compounds have demonstrated efficacy against parasitic infections. The propylthio group is thought to enhance the compound's ability to penetrate biological membranes and exert its effects on parasites.

- Synthesis of Anthelmintics : this compound is used as a reagent in synthesizing analogues of known anthelmintic drugs such as albendazole and mebendazole. These analogues are crucial for developing treatments for parasitic infections in livestock and humans .

Biological Activity Studies

Several studies have investigated the biological effects of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Studies

- Antiparasitic Efficacy : A study involving the administration of compounds similar to this compound showed significant efficacy against Haemonchus and Nematodirus species at various dosages . The results indicated a high elimination rate of these parasites, suggesting potential for use in veterinary medicine.

- Enzyme Interaction Studies : Research focusing on the inhibition of acetylcholinesterase by this compound revealed that it could effectively reduce enzyme activity, which may lead to neurotoxic effects in certain concentrations. This characteristic is valuable in understanding the compound's potential as a neuropharmacological agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Nitro-5-(propylthio)aniline, and how can reaction conditions be optimized?

- Methodology :

Nitration of 5-(Propylthio)aniline : Introduce a nitro group via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor regioselectivity using TLC or HPLC to confirm para-substitution .

Thioether Formation : React 5-amino-2-nitrothiophenol with 1-bromopropane in a basic medium (K₂CO₃/DMF) at 60°C for 12 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Use design of experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). Characterize intermediates via FTIR (C-NO₂ stretch at ~1520 cm⁻¹) and ¹H NMR .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- LCMS : Confirm molecular weight (m/z = 213.06 [M+H]⁺) with a C18 column (acetonitrile/water + 0.1% formic acid). Retention time ~2.5 minutes .

- ¹H NMR : In DMSO-d₆, expect signals at δ 8.10 (d, aromatic H adjacent to NO₂), δ 6.85 (d, aromatic H adjacent to S-propyl), and δ 2.95 (t, -SCH₂CH₂CH₃) .

- XRD : Resolve crystal structure to confirm nitro and thioether orientations .

Advanced Research Questions

Q. How does the propylthio group influence the compound’s reactivity in [1,5]-sigmatropic rearrangements?

- Methodology :

- Thermal Studies : Heat this compound in toluene at 100°C. Monitor via GC-MS for thioether migration products. Compare with DFT-calculated activation energies (~25 kcal/mol for [1,5]-propylthio shifts) .

- Solvent Effects : Test polar (DMSO) vs. nonpolar (hexane) solvents. No significant rate variation suggests a concerted pericyclic mechanism .

- Table : Activation Parameters for Rearrangement Pathways

| Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| [1,5]-H Shift | 28.5 | -10.2 |

| [1,5]-SPr Shift | 25.3 | -8.7 |

Q. What are the environmental degradation pathways of this compound in soil, and how do pumping speeds affect its fate?

- Methodology :

- Adsorption Studies : Use NKA-II macroporous resin (Freundlich isotherm, Kf = 2.1 L/g) to model soil adsorption. Compare with AB-8 resin (Kf = 1.8 L/g) .

- Photocatalysis : Degrade using MnFe₂O₄/Zn₂SiO₄ under solar simulation. Monitor via UV-Vis (λmax = 280 nm) and HPLC. Optimize pH (6–8) and catalyst loading (1 g/L) .

- Pumping Speed Impact : At high speeds (>5 mL/min), aniline derivatives exhibit increased vertical migration in sandy soils. Model using COMSOL Multiphysics® to predict spatial distribution .

Q. How can computational methods resolve contradictions in spectral data for nitro-thioaniline derivatives?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p). Simulate ¹H NMR shifts (GIAO method) and compare with experimental data to assign ambiguous peaks (e.g., coupling patterns near nitro groups) .

- IR Frequency Matching : Assign C-S stretches (650–750 cm⁻¹) using vibrational frequency analysis. Correct for solvent effects (PCM model) .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coat, and fume hood. Avoid skin contact (potential sensitizer) .

- Spill Management : Neutralize with 10% NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste .

- First Aid : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported LCMS purity vs. NMR integration for nitroaniline derivatives?

- Methodology :

Properties

IUPAC Name |

2-nitro-5-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCPQMUVBQILMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206475 | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57780-75-3 | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057780753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-5-(propylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.